Tirbanibulin, also known as KX-01, Tirbanibulin, and Klisyri, is a synthetic, orally bioavailable small molecule that acts as a dual inhibitor of Src tyrosine kinase and tubulin polymerization. [] Its chemical name is N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide. [] In the realm of scientific research, Tirbanibulin serves as a valuable tool for studying cellular processes, particularly those related to cell proliferation, apoptosis, and metastasis. Its dual inhibitory action on Src kinase and tubulin makes it particularly useful for investigating the roles of these proteins in various biological systems.
Tirbanibulin's molecular structure consists of a 4-aroylaminophenyl-N-benzylacetamide scaffold. [] A recent study involved the synthesis of several Tirbanibulin derivatives, demonstrating that the pyridinyl acetamide core is crucial for maintaining cellular potency. Modifications at the para position of the benzylamine moiety were well-tolerated, and a derivative with p-fluorine benzylamine exhibited favorable pharmacokinetic properties in vivo. [] Crystallographic analysis revealed Tirbanibulin binds to the colchicine-binding site on β-tubulin. []
Tirbanibulin exhibits a dual mechanism of action, inhibiting both Src tyrosine kinase and tubulin polymerization. [, , , , , ]
Src kinase inhibition: Unlike other Src kinase inhibitors that target the ATP-binding site, Tirbanibulin acts as a non-ATP competitive inhibitor by binding to the peptide substrate-binding site. [, ] This unique mechanism allows for more specific inhibition of Src signaling pathways, leading to decreased proliferation, increased apoptosis, and reduced metastasis in tumor cells. [, , , ]
Tubulin polymerization inhibition: Tirbanibulin also binds to tubulin heterodimers and inhibits microtubule polymerization. [] By disrupting microtubule formation, it affects mitosis and further contributes to the inhibition of cell proliferation. [, ] Notably, Tirbanibulin's binding to tubulin is reversible, contributing to its lower toxicity compared to other tubulin-targeting agents. []
Cancer research: In vitro and in vivo studies demonstrate Tirbanibulin's potential as an antitumor agent in various cancer types, including breast cancer, [, , , , , ] ovarian cancer, [] prostate cancer, [, , ] and medulloblastoma. [] It has been shown to inhibit cell growth, induce apoptosis, reduce tumor volume and metastasis, and synergize with other chemotherapeutic agents, such as paclitaxel and tamoxifen. [, , , , , ]
Actinic keratosis treatment: Tirbanibulin ointment (Klisyri) is approved for topical treatment of actinic keratosis (AK) on the face and scalp. [, , , , , , , , , , , , , ] It has shown high lesion clearance rates, with a favorable safety profile and high patient adherence due to its short 5-day treatment course. [, , , , , , , , ]
Pulmonary fibrosis research: Tirbanibulin has demonstrated efficacy in attenuating pulmonary fibrosis in preclinical models. [] It achieves this by modulating the Src/STAT3 signaling pathway, leading to decreased collagen deposition and improved lung pathology. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6